N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-[5-(2,4-dichloro-5-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S2/c1-9-6-15(12(19)7-11(9)18)27(24,25)22-5-4-13-14(8-22)26-17(20-13)21-16(23)10-2-3-10/h6-7,10H,2-5,8H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVUZUWAQUTGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide (CAS#: 1351652-43-1) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a complex arrangement that includes a thiazolo-pyridine core and a sulfonamide moiety. The molecular formula is with a molecular weight of 446.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇Cl₂N₃O₃S₂ |
| Molecular Weight | 446.4 g/mol |
| CAS Number | 1351652-43-1 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1 .
Antimicrobial Activity
The sulfonamide group in this compound suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Studies have demonstrated that derivatives with similar structures have exhibited broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can promote programmed cell death in cancerous cells.
- Modulation of Signaling Pathways : It could affect signaling pathways that regulate cell growth and survival.
Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives showed that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines including breast and colon cancer .
Study 2: Antimicrobial Effectiveness
In a comparative study assessing the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, compounds with similar sulfonamide groups demonstrated significant inhibition zones in agar diffusion assays .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Recent studies have indicated that compounds similar to N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide exhibit significant anticancer properties. For instance, derivatives of thiazolo-pyridine compounds have shown promising results against various cancer cell lines. These derivatives often act through apoptosis induction and inhibition of cell proliferation.
Case Study:
A related compound was tested against human tumor cells following protocols established by the National Cancer Institute (NCI). The results indicated an average growth inhibition rate of 12.53%, suggesting potential for further development as an anticancer agent .
2. Anti-inflammatory Potential:
Molecular docking studies have suggested that the compound could inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.
Research Findings:
In silico evaluations demonstrated that the compound binds effectively to the active site of 5-LOX, indicating its potential as a lead compound for anti-inflammatory drug development .
Pharmacological Research
3. Structure-Activity Relationship (SAR):
The structure of this compound provides insights into its SAR. Modifications in the sulfonyl and thiazole groups can significantly alter its biological activity.
Data Table: Structure-Activity Relationship Examples
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl group addition | Increased cytotoxicity |
| Compound B | Sulfonyl group alteration | Enhanced anti-inflammatory effects |
| Compound C | Cyclopropane modification | Improved binding affinity to target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
